N-(2-chlorobenzyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide
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Overview
Description
N-(2-chlorobenzyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorobenzyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diamines.
Sulfonylation: The piperidine ring is then sulfonylated using 4-methoxybenzenesulfonyl chloride in the presence of a base like triethylamine.
Acetamide Formation: The sulfonylated piperidine is reacted with 2-chlorobenzylamine to form the acetamide linkage. This step often requires a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a phenol derivative.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Conditions for electrophilic aromatic substitution typically involve reagents like nitric acid for nitration or bromine for bromination, often in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Formation of 4-hydroxyphenyl derivatives.
Reduction: Conversion to sulfide derivatives.
Substitution: Introduction of nitro or halogen groups on the aromatic rings.
Scientific Research Applications
Medicinal Chemistry: Due to its structural features, it may act as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory pathways.
Biological Studies: It can be used in studies investigating the interaction of sulfonyl-containing compounds with biological targets.
Chemical Biology: The compound can serve as a probe to study the effects of sulfonyl and piperidine moieties in biological systems.
Mechanism of Action
The mechanism by which N-(2-chlorobenzyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide exerts its effects is likely related to its ability to interact with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting enzymes or modulating receptor activity. The piperidine ring may enhance the compound’s ability to cross biological membranes, increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorobenzyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide
- N-(2-chlorobenzyl)-2-(1-((4-methylphenyl)sulfonyl)piperidin-2-yl)acetamide
Uniqueness
N-(2-chlorobenzyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide is unique due to the presence of the 4-methoxyphenyl group, which can influence its electronic properties and reactivity. This methoxy group can also enhance the compound’s ability to interact with biological targets, potentially leading to unique pharmacological profiles compared to its analogs.
Biological Activity
N-(2-chlorobenzyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and mechanisms of action, supported by relevant data tables and findings from various studies.
Synthesis and Chemical Structure
The synthesis of this compound typically involves several key steps:
- Formation of the Piperidine Ring : The initial step includes the cyclization of appropriate precursors to form the piperidine ring.
- Sulfonylation : The piperidine derivative is then sulfonylated using 4-methoxybenzenesulfonyl chloride in the presence of a base like triethylamine.
- Acetamide Formation : The final step involves the reaction of the sulfonylated piperidine with 2-chlorobenzylamine, often utilizing coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate amide bond formation.
The molecular structure can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | C21H25ClN2O4S |
Molecular Weight | 437.0 g/mol |
CAS Number | 941911-45-1 |
The biological activity of this compound is likely attributed to its ability to interact with specific molecular targets. The sulfonyl group may facilitate strong interactions with proteins, potentially inhibiting enzymes or modulating receptor activity. Additionally, the piperidine ring enhances the compound's capacity to cross biological membranes, thereby increasing its bioavailability.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound. It demonstrated significant activity against various bacterial strains. For instance, a study indicated that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ciprofloxacin and fluconazole .
Anticancer Activity
In vitro assays have shown promising anticancer activity for this compound. A study employing the MTT assay revealed that certain derivatives had good anticancer effects, although they were less potent than established chemotherapeutics such as 5-fluorouracil .
Enzyme Inhibition
The compound has also been assessed for its enzyme inhibitory potential. It showed notable activity as an acetylcholinesterase inhibitor, which is crucial for treating neurodegenerative diseases like Alzheimer's . The binding affinity studies indicated strong interactions with bovine serum albumin (BSA), suggesting good pharmacokinetic properties .
Case Studies and Research Findings
Several research studies have documented the biological activities associated with this compound:
- Antimicrobial Evaluation : A study reported that derivatives similar to this compound exhibited significant antimicrobial activity against pathogens like Staphylococcus aureus and Bacillus subtilis, with MIC values ranging from 0.22 to 0.25 μg/mL for the most active derivatives .
- Anticancer Studies : Another investigation highlighted that while some derivatives showed moderate anticancer activity, they were outperformed by standard treatments, indicating a need for further optimization of these compounds for enhanced efficacy .
- Enzyme Binding Studies : Research has shown that compounds containing the piperidine moiety exhibit various biological activities, including anti-inflammatory and anticancer properties, attributed to their ability to inhibit key enzymes involved in these pathways .
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[1-(4-methoxyphenyl)sulfonylpiperidin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O4S/c1-28-18-9-11-19(12-10-18)29(26,27)24-13-5-4-7-17(24)14-21(25)23-15-16-6-2-3-8-20(16)22/h2-3,6,8-12,17H,4-5,7,13-15H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHTYDYNQLTWJHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NCC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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